molecular formula C17H17NO6S B5488404 3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid

3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid

Cat. No.: B5488404
M. Wt: 363.4 g/mol
InChI Key: OSNITTJXKHWCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid, also known as IBS-100, is a novel compound that has been developed for scientific research purposes. It belongs to the class of sulfonamide compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes such as cell growth, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been found to reduce inflammation and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid is its high potency and specificity towards its target enzymes and proteins. This makes it an ideal compound for studying the mechanisms of various cellular processes. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research related to 3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid. One area of interest is its potential use as a therapeutic agent in cancer and inflammation. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its potential use as a tool for studying the mechanisms of various cellular processes. Further studies are needed to fully understand its mechanism of action and its effects on different cellular processes.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with sodium methoxide to form 3-methoxybenzoic acid. This is followed by the reaction of 3-methoxybenzoic acid with 1,3-benzodioxole and isopropylamine in the presence of a coupling agent to form the intermediate product. The final step involves the reaction of the intermediate product with sulfonyl chloride to form this compound.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular disorders. It has shown promising results in reducing the growth and proliferation of cancer cells, reducing inflammation, and improving cardiovascular function.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-10(2)18-25(21,22)14-6-12(5-13(7-14)17(19)20)11-3-4-15-16(8-11)24-9-23-15/h3-8,10,18H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNITTJXKHWCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.